molecular formula C21H17BrN2O2 B7476804 N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide

N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide

Katalognummer B7476804
Molekulargewicht: 409.3 g/mol
InChI-Schlüssel: UQMCDRGUDCBBJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide, also known as GNE-140, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets a specific protein known as N-acyltransferase 10 (NAT10), which is involved in the regulation of cell growth and proliferation. In

Wissenschaftliche Forschungsanwendungen

N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancer. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Wirkmechanismus

N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide targets NAT10, a protein that is involved in the regulation of cell growth and proliferation. NAT10 is responsible for the acetylation of microtubules, which are essential for cell division. By inhibiting NAT10, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has also been shown to have anti-inflammatory effects. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to have neuroprotective effects, reducing the extent of neuronal damage in models of traumatic brain injury and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its specificity for NAT10, which reduces the potential for off-target effects. Additionally, the compound has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of NAT10, which could improve the efficacy and specificity of the compound. Additionally, further studies are needed to investigate the potential of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide as a combination therapy with other anti-cancer agents. Finally, the anti-inflammatory and neuroprotective effects of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide warrant further investigation for potential therapeutic applications in other diseases.

Synthesemethoden

The synthesis of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride with 4-(2-aminoethyl)phenol, followed by the reaction with 2-anilinoacetic acid. This results in the formation of the final product, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.

Eigenschaften

IUPAC Name

N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c22-17-10-8-16(9-11-17)21(26)24-19-12-6-15(7-13-19)14-20(25)23-18-4-2-1-3-5-18/h1-13H,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCDRGUDCBBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.